molecular formula C16H17Cl2NO3 B174010 Fenoldopam hydrochloride CAS No. 181217-39-0

Fenoldopam hydrochloride

Número de catálogo: B174010
Número CAS: 181217-39-0
Peso molecular: 342.2 g/mol
Clave InChI: NLMPGIXLXSPNFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dopamine D1-receptor agonist. Antihypertensive.

Mecanismo De Acción

Target of Action

Fenoldopam hydrochloride primarily targets Dopamine D1 and D5 receptors . These receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The D1-like dopamine receptors (D1 and D5) play a crucial role in neuronal functioning, including control over voluntary action, reward, circadian rhythm, consciousness, and cognition .

Mode of Action

Fenoldopam is a rapid-acting vasodilator . It acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . The R-isomer of fenoldopam, which is responsible for the biological activity, has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .

Biochemical Pathways

Fenoldopam’s interaction with D1-like dopamine receptors leads to the activation of adenylyl cyclase, which in turn raises intracellular cyclic AMP . This results in vasodilation of most arterial beds, including renal, mesenteric, and coronary arteries . The vasodilation leads to a decrease in systemic vascular resistance . Furthermore, fenoldopam promotes sodium excretion via specific dopamine receptors along the nephron .

Pharmacokinetics

Fenoldopam has a rapid onset of action (4 minutes) and a short duration of action (< 10 minutes) . It exhibits a linear dose-response relationship at usual clinical doses . About 90% of the drug is excreted in the urine, mainly as inactive metabolites, and 10% is excreted in the feces .

Result of Action

The primary result of fenoldopam’s action is a decrease in blood pressure . This is achieved through arteriolar vasodilation, which is brought about by the activation of peripheral D1 receptors . Fenoldopam also decreases afterload and promotes sodium excretion via specific dopamine receptors along the nephron .

Action Environment

The action of fenoldopam can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s renal function, as fenoldopam improves renal perfusion . Additionally, fenoldopam is an intravenous agent, and its effects can be dependent on the rate of infusion . The drug also contains sodium metabisulfite, a sulfite that may rarely cause allergic-type reactions, including anaphylactic symptoms and asthma, in susceptible individuals .

Análisis Bioquímico

Biochemical Properties

Fenoldopam hydrochloride interacts with D1-like dopamine receptors and α2-adrenoceptors . The R-isomer of this compound, which is responsible for its biological activity, has approximately 250-fold higher affinity for D1-like receptors than the S-isomer . It does not have significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors .

Cellular Effects

This compound exerts its effects on various types of cells, primarily through its action on D1-like dopamine receptors. It causes arterial/arteriolar vasodilation, leading to a decrease in blood pressure . This vasodilation effect can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its agonist activity at D1-like dopamine receptors and its binding with moderate affinity to α2-adrenoceptors . D1 receptor stimulation activates adenylyl cyclase and raises intracellular cyclic AMP, resulting in vasodilation of most arterial beds, including renal, mesenteric, and coronary arteries .

Temporal Effects in Laboratory Settings

This compound has a rapid onset of action (4 minutes) and a short duration of action (< 10 minutes) and a linear dose–response relationship at usual clinical doses . Following discontinuance of fenoldopam infusion, blood pressure gradually returns to pretreatment values with no evidence of rebound hypertension .

Dosage Effects in Animal Models

In one study in normotensive dogs, a fenoldopam dose of 0.2 μg/kg/min caused hypotension in 3 out of 4 dogs . In another study using pentobarbital-anesthetized dogs, the same dose of fenoldopam showed no effect on blood pressure or heart rate .

Metabolic Pathways

This compound’s metabolism is largely by conjugation, without the involvement of cytochrome P-450 enzymes . Methylation, glucuronidation, and sulfation are the main routes of conjugation .

Transport and Distribution

This compound is administered by continuous intravenous infusion . It is rapidly distributed in the body, and its elimination is largely renal (90%) and fecal (10%) .

Actividad Biológica

Fenoldopam hydrochloride is a selective dopamine D1-like receptor partial agonist that has garnered attention for its unique pharmacological properties, particularly as a vasodilator. This article explores the biological activity of fenoldopam, focusing on its mechanisms of action, clinical applications, and relevant research findings.

  • Chemical Structure : Fenoldopam is chemically defined as 6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol hydrochloride.
  • Receptor Activity : It primarily acts as a partial agonist at D1-like dopamine receptors with an EC50 of 57 nM. Additionally, it exhibits α2-adrenoceptor antagonist activity in vitro (K_i = 15 - 25 nM) but does not significantly bind to D2-like receptors or other adrenergic receptors .

Vasodilation and Blood Pressure Regulation

Fenoldopam is notable for its ability to induce vasodilation, particularly in vascular beds rich in D1 receptors such as renal and mesenteric vessels. This effect leads to:

  • Increased Renal Blood Flow : Fenoldopam enhances renal perfusion without significantly affecting systemic blood pressure at lower doses. At higher doses, it effectively lowers blood pressure while maintaining renal function .
  • Natriuretic Effect : The compound promotes sodium excretion, which may be attributed to its action on proximal convoluted tubule D1 receptors .

Clinical Applications

Fenoldopam is primarily used in clinical settings for managing hypertensive emergencies. Research indicates that it safely lowers blood pressure in a dose-dependent manner. A significant clinical trial involved patients with severe hypertension, demonstrating that fenoldopam effectively reduced diastolic blood pressure (DBP) with minimal adverse effects .

Study on Hypertensive Emergencies

A pivotal study randomized 107 patients experiencing hypertensive emergencies to receive varying doses of intravenous fenoldopam (0.01 to 0.3 µg/kg/min). Key findings included:

  • Blood Pressure Reduction : Significant reductions in DBP were observed across higher dosing groups compared to the lowest dose after four hours of treatment.
  • Safety Profile : The treatment was well tolerated with no serious adverse events reported during follow-up .

Oral Administration Studies

In another investigation involving oral administration of fenoldopam (100 mg), researchers noted:

  • Blood Pressure Dynamics : Mean diastolic blood pressure fell by 10 mm Hg within 45 minutes post-dose.
  • Renal Function : There was a notable increase in effective renal plasma flow and glomerular filtration rate shortly after administration, although these effects returned to baseline levels after a few hours .

Adverse Effects and Considerations

While fenoldopam is generally well tolerated, some common adverse effects include:

  • Headache
  • Nausea
  • Flushing
  • Hypokalemia observed after short-term infusion .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of fenoldopam:

StudyPopulationDosageKey Findings
107 patients with hypertensive emergenciesIV doses (0.01 - 0.3 µg/kg/min)Significant DBP reduction; well tolerated
Healthy malesOral 100 mgDBP decreased by 10 mm Hg; increased renal plasma flow
Patients with essential hypertensionOral doses (25 - 100 mg)Dose-dependent decrease in DBP; increased heart rate

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Fenoldopam acts as a peripheral vasodilator by stimulating D1 dopamine receptors, leading to increased renal blood flow and promoting natriuresis and diuresis. Unlike other antihypertensive agents, fenoldopam does not significantly affect the D2 dopamine receptors or adrenergic receptors, which contributes to its safety profile and effectiveness in specific patient populations .

Severe Hypertension Management

Fenoldopam is indicated for the short-term management of severe hypertension, particularly in hospital settings. It is effective in rapidly lowering blood pressure without significant risk of rebound hypertension upon discontinuation .

  • Dosage : The usual infusion rate ranges from 0.1 to 1.6 μg/kg/min, with effects observable within minutes and sustained for up to 48 hours .

Renal Function Improvement

Fenoldopam has been shown to improve renal function in patients with hypertension and renal impairment. Studies indicate that it enhances renal blood flow and urine output compared to traditional agents like sodium nitroprusside .

  • Case Study : In a randomized trial, fenoldopam demonstrated a significant increase in urine output in postoperative patients suffering from hypertension following cardiac surgery .

Congestive Heart Failure

While its primary use is not for heart failure, fenoldopam has been explored for its potential benefits in this area, particularly due to its vasodilatory effects that can reduce peripheral resistance and improve cardiac output .

Comparative Efficacy

Fenoldopam's efficacy has been compared with other antihypertensive medications. A notable study showed that it was as effective as sodium nitroprusside in managing severe hypertension without the associated risks of toxicity or prolonged hypotension .

Medication Efficacy Safety Profile Duration of Action
FenoldopamRapid BP reductionLow risk of rebound hypertensionUp to 48 hours
Sodium NitroprussideEffective but riskierRisk of cyanide toxicityVariable

Adverse Effects

Common adverse effects associated with fenoldopam include hypotension, headache, flushing, dizziness, tachycardia, and nausea. These effects are primarily due to its vasodilatory properties .

  • Monitoring Required : Patients should be monitored for hypotension and electrolyte imbalances during treatment, especially those on concurrent diuretics or beta-blockers .

Análisis De Reacciones Químicas

Alkylation of 2-Chlorohomoveratrylamine

The synthesis begins with the alkylation of 2-chlorohomoveratrylamine (Formula I) using 2-halo-4'-methoxyacetophenone (Formula II) in a water-immiscible organic solvent (e.g., dichloromethane) at 0–5°C under nitrogen atmosphere .

  • Reagent Ratios : ≤1/3 mole equivalents of Formula II per mole of Formula I.

  • Acid Catalyst : Hydrobromic acid (HBr) or methanesulfonic acid is added to precipitate the intermediate Fenoldopam Intermediate II HBr .

  • By-products : Dialkylated/trialkylated amines are minimized by maintaining excess Formula I (3:1 molar ratio) .

Reaction ParameterDetails
SolventDichloromethane, hexane, or diethyl ether
Temperature0–5°C
Yield90–92% purity after HBr salt isolation

Reduction of Intermediate II

Intermediate II undergoes reduction using sodium borohydride (NaBH₄) in methanol or ethanol at 5–25°C to form Intermediate III .

  • Reaction Time : 90–120 minutes.

  • Key Step : Selective reduction of the ketone group to a secondary alcohol.

Reaction ParameterDetails
Reducing AgentNaBH₄ or sodium cyanoborohydride
SolventMethanol, ethanol
ProductFenoldopam Intermediate III HBr

Salt Formation to Fenoldopam Hydrochloride

The final step involves converting the free base or hydrobromide salt to This compound via acid-base reaction :

  • Acid Used : Hydrochloric acid (HCl) in methanol/water mixture.

  • Purification : Precipitation at 0–5°C , followed by vacuum drying .

PropertyThis compound
Molecular FormulaC₁₆H₁₆ClNO₃·HCl
Molecular Weight342.22 g/mol
SolubilitySparingly soluble in water, ethanol

Oxidative Degradation

This compound is susceptible to oxidation due to its phenolic hydroxyl groups. Stability studies indicate:

  • Primary Oxidants : Molecular oxygen, peroxides.

  • Mitigation : Formulated with antioxidants (e.g., sodium metabisulfite) in commercial injections .

Hydrolytic Degradation

Under acidic or alkaline conditions, hydrolysis of the benzazepine ring occurs:

  • pH Sensitivity : Stable at pH 3–5; degrades rapidly at pH >8 .

  • Products : Chlorinated by-products and demethylated derivatives .

Spectroscopic Data

  • ¹H-NMR (Intermediate II HBr) : Peaks at δ 7.8 (aromatic H), δ 4.1 (CH₂), δ 3.8 (OCH₃) .

  • Mass Spectrometry (MS) : m/z 306 [M+H]⁺ for Intermediate II .

Chromatographic Purity

  • HPLC Methods : C18 columns with mobile phases containing acetonitrile/0.5% formic acid .

  • Purity : ≥98% (HPLC) for pharmaceutical-grade material .

Stability in Formulations

ConditionStability Outcome
LightDegrades under UV; requires amber vials
TemperatureStable at 2–30°C for 24 hours in infusion solutions
CompatibilityIncompatible with sodium bicarbonate or furosemide

Propiedades

IUPAC Name

9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3.ClH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMPGIXLXSPNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042607
Record name Fenoldopam hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181217-39-0
Record name Fenoldopam hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181217390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoldopam hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENOLDOPAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/425S22SN3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenoldopam hydrochloride
Reactant of Route 2
Fenoldopam hydrochloride
Reactant of Route 3
Fenoldopam hydrochloride
Reactant of Route 4
Fenoldopam hydrochloride
Reactant of Route 5
Fenoldopam hydrochloride
Reactant of Route 6
Fenoldopam hydrochloride
Customer
Q & A

Q1: How does fenoldopam hydrochloride impact cardiac hemodynamics during myocardial ischemia compared to dopexamine hydrochloride?

A1: Both this compound and dopexamine hydrochloride demonstrate beneficial effects on cardiac hemodynamics during myocardial ischemia. Research indicates that while both drugs effectively attenuate the increase in total peripheral resistance (TPR) and decrease in myocardial contractility associated with ischemia, they differ in their impact on mean arterial pressure (MAP). [, ] this compound exhibits a more potent reduction in TPR compared to dopexamine hydrochloride, while also significantly decreasing MAP. In contrast, dopexamine hydrochloride does not significantly affect MAP. [, ] This suggests that dopexamine hydrochloride might offer a more favorable profile for treating ischemic heart disease as it avoids a significant decrease in MAP while still improving cardiac function and reducing TPR. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.